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molecular formula C12H14 B1587734 2-Propyl-1H-indene CAS No. 92013-11-1

2-Propyl-1H-indene

Cat. No. B1587734
M. Wt: 158.24 g/mol
InChI Key: DOUIKRLGKLTCJI-UHFFFAOYSA-N
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Patent
US06015868

Procedure details

To an oven-dried 250 mL round bottom flask containing a magnetic stir bar and equipped with a reflux condenser and vacuum adapter was added 2-bromoindene (15.0 g, 76.9 mmol) and Ni(dppp)Cl2 (0.42 g, 0.77 mmol) (dppp=1,3-bis(diphenyl-phosphino)propane). The flask was stoppered and evacuated. Deoxygenated anhydrous diethyl ether (150 mL) was added via cannula under argon at -78° C. The reaction was stirred under argon without exterior cooling as 42 mL of a 2.0 M propylmagnesium chloride in ether solution was added via syringe (84 mmol propylmagnesium chloride). The reaction was placed in a dry ice/acetone bath when a vigorous reflux was achieved. The dry ice/acetone bath was removed after 2 minutes, and the reaction was stirred at room temperature under argon for 90 minutes. The reaction was carefully poured into water and 10 weight percent aqueous HCl was added until the mixture was acidic. The mixture was extracted with ether (3×200 mL), and the combined organic layers were washed with water (1×250 mL), with aqueous sodium bicarbonate (1×250 mL), and with aqueous saturated sodium chloride solution (1×250 mL). Drying over anhydrous sodium sulfate followed by filtration and solvent removal yielded 12.14 g (99.7 percent) of the desired product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
84 mmol
Type
reactant
Reaction Step Two
Yield
99.7%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH2:11]([Mg]Cl)[CH2:12][CH3:13]>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:11]([C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:12][CH3:13] |^1:18,34|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1CC2=CC=CC=C2C1
Name
Quantity
0.42 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Two
Name
Quantity
84 mmol
Type
reactant
Smiles
C(CC)[Mg]Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To an oven-dried 250 mL round bottom flask containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
Deoxygenated anhydrous diethyl ether (150 mL) was added via cannula under argon at -78° C
TEMPERATURE
Type
TEMPERATURE
Details
without exterior cooling as 42 mL of a 2.0 M propylmagnesium chloride in ether solution
CUSTOM
Type
CUSTOM
Details
The reaction was placed in a dry ice/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
when a vigorous reflux
CUSTOM
Type
CUSTOM
Details
The dry ice/acetone bath was removed after 2 minutes
Duration
2 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature under argon for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
The reaction was carefully poured into water and 10 weight percent aqueous HCl
ADDITION
Type
ADDITION
Details
was added until the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×200 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (1×250 mL), with aqueous sodium bicarbonate (1×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and solvent removal

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.14 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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